Tungsten(IV) chloride

Catalog No.
S1508608
CAS No.
13470-13-8
M.F
WCl4
Cl4W
M. Wt
325.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tungsten(IV) chloride

CAS Number

13470-13-8

Product Name

Tungsten(IV) chloride

IUPAC Name

tetrachlorotungsten

Molecular Formula

WCl4
Cl4W

Molecular Weight

325.6 g/mol

InChI

InChI=1S/4ClH.W/h4*1H;/q;;;;+4/p-4

InChI Key

YOUIDGQAIILFBW-UHFFFAOYSA-J

SMILES

Cl[W](Cl)(Cl)Cl

Canonical SMILES

Cl[W](Cl)(Cl)Cl

Precursor for Tungsten-Based Materials:

WCl₄ serves as a crucial precursor for synthesizing various tungsten-based materials with diverse properties and applications. These materials include:

  • Tungsten diselenide (WSe₂) nanosheets: These two-dimensional materials exhibit exceptional electrical conductivity, making them promising candidates for future electronic devices. Source: Sigma-Aldrich product page, Tungsten(IV) chloride 95% (CAS 13470-13-8):
  • Triply bonded ditungsten phosphine complexes: These complexes possess unique catalytic properties and are being explored for their potential applications in organic synthesis and catalysis research. Source: Santa Cruz Biotechnology product page, Tungsten(IV) chloride (CAS 13470-13-8):

Catalyst for Polymerization Reactions:

WCl₄ shows potential as a catalyst for the ring-opening polymerization of various organic compounds, including olefins. This process allows for the creation of specific types of polymers with desired properties, finding applications in various industries. Source: Biosynth product page, NAA47013 Tungsten(IV) chloride:

Research on its own properties:

Beyond its role as a precursor and catalyst, WCl₄ itself is a subject of scientific research due to its interesting properties. Studies investigate its:

  • Electronic structure and bonding: Understanding the electronic behavior of WCl₄ is crucial for predicting its reactivity and potential applications in material science and catalysis.
  • Reactivity with other chemicals: Research explores how WCl₄ reacts with various molecules to gain insights into its potential applications and develop new synthetic strategies.

Tungsten(IV) chloride, also known as tungsten tetrachloride, is an inorganic compound with the chemical formula Cl4_4W. It is a gray powder that is highly sensitive to moisture and can cause severe chemical burns upon contact with skin or eyes. The compound has a molar mass of 325.65 g/mol and a density of 4.624 g/cm³. Tungsten(IV) chloride decomposes upon melting, and its estimated boiling point is approximately 338.99°C . It is classified as corrosive and poses significant health risks, including severe burns and respiratory issues if inhaled or ingested .

  • Hydrolysis: When exposed to water, tungsten(IV) chloride hydrolyzes to produce hydrogen chloride gas and tungsten oxides:
    Cl4W+2H2OWO2Cl2+2HCl\text{Cl}_4\text{W}+2\text{H}_2\text{O}\rightarrow \text{WO}_2\text{Cl}_2+2\text{HCl}
  • Oxidation: As a strong oxidant, it can react violently with various substances, including organic materials .
  • Formation of Complexes: Tungsten(IV) chloride can form complexes with other ligands, making it useful in coordination chemistry .

Tungsten(IV) chloride can be synthesized through several methods:

  • Chlorination of Tungsten Metal: This method involves heating tungsten metal in the presence of chlorine gas at elevated temperatures (around 600°C):
    W+2Cl2Cl4W\text{W}+2\text{Cl}_2\rightarrow \text{Cl}_4\text{W}
  • Reactions with Other Chlorides: Tungsten(IV) chloride can also be produced through reactions involving other tungsten halides or chlorinated compounds under controlled conditions .

Tungsten(IV) chloride has several applications in various fields:

  • Catalysis: It serves as a catalyst in organic synthesis due to its ability to form complexes with various organic molecules.
  • Material Science: Used in the production of tungsten-based materials and coatings, enhancing their properties.
  • Chemical Synthesis: It acts as a precursor for other tungsten compounds and is utilized in the preparation of tungsten oxides and other derivatives .

Interaction studies involving tungsten(IV) chloride primarily focus on its reactivity with moisture and other chemicals. The hydrolysis reaction generates hydrogen chloride, which poses risks of corrosion and environmental hazards. Additionally, studies on its behavior in various solvents help understand its solubility and reactivity patterns, which are crucial for safe handling and application in chemical processes .

Tungsten(IV) chloride shares similarities with other tungsten halides but has unique properties that distinguish it from them. Here are some comparable compounds:

CompoundChemical FormulaOxidation StateUnique Properties
Tungsten(0)W0Elemental form; used in high-temperature applications
Tungsten(II)WCl2_2+2Less stable than tungsten(IV) chloride
Tungsten(III)WCl3_3+3Intermediate oxidation state; less common
Tungsten(V)WCl5_5+5More reactive; forms complexes readily
Tungsten(VI)WCl6_6+6Highly volatile; used in advanced chemical synthesis

Tungsten(IV) chloride is unique due to its balance between stability and reactivity, making it suitable for specific catalytic applications while posing significant handling challenges due to its corrosive nature .

Tungsten(IV) chloride is characterized as a black solid that, while less hygroscopic than tungsten(V) chloride, readily undergoes hydrolysis. A notable property of WCl₄ is that it neither melts nor sublimates upon heating but instead resolves at its melting point or hydrolyzes in vacuum. The compound's corrosive nature and unique reactivity patterns make it primarily of interest in research applications as one of a limited number of binary tungsten chlorides.

Reductive Pathways for WCl₄ Production from Hexachloride Precursors

The synthesis of tungsten(IV) chloride typically involves reduction of tungsten hexachloride (WCl₆). Various reducing agents have been employed for this purpose, with each pathway offering distinct advantages in terms of yield, purity, and reaction conditions.

Solid-State Reduction Mechanisms Using Sb, Bi, and Hg

Solid-state reduction approaches using antimony, bismuth, and mercury have proven highly effective for the synthesis of crystalline (WCl₄)ₓ. These methodologies offer significant improvements over traditional synthesis routes in terms of safety, yield, and product purity.

Antimony-mediated reduction has been identified as optimal among the solid-state approaches, achieving impressive yields of up to 97%. The reaction involves the direct reduction of WCl₆ by antimony in appropriate stoichiometric ratios. Bismuth reduction offers another viable solid-state pathway, with reported yields of approximately 82%. The mechanism involves similar electron transfer processes as seen with antimony reduction.

Mercury reduction, while effective with yields around 83%, presents additional handling considerations due to the toxicity of mercury. Nevertheless, it provides a valuable alternative when other reducing agents are unavailable or unsuitable.

Table 1: Comparison of Solid-State Reduction Methods for WCl₄ Synthesis

Reducing AgentYield (%)AdvantagesLimitations
Antimony (Sb)97Highest yield, efficient reductionRequires controlled atmosphere
Bismuth (Bi)82Good yield, less toxic than HgLower yield than Sb-reduction
Mercury (Hg)83Effective reductionToxicity concerns, special handling required

These solid-state reduction processes typically require controlled atmospheric conditions, usually an inert atmosphere such as nitrogen, to prevent oxidation or hydrolysis of the product. Temperature control is also critical, with optimal reduction occurring within specific temperature ranges for each reducing agent.

Solution-Phase Synthesis via Sn-Mediated WCl₆ Reduction

Solution-phase synthesis offers an alternative approach to solid-state methods, particularly when highly reactive WCl₄ powder is desired. Tin-mediated reduction of WCl₆ in 1,2-dichloroethane represents one of the most efficient solution-phase methods, achieving remarkable yields of up to 99%.

This methodology offers several advantages over solid-state approaches, including more uniform reaction conditions, better control over the reduction process, and the production of highly reactive WCl₄ powder. The solution-phase product is particularly valuable for subsequent conversions, such as the synthesis of WCl₄(MeCN)₂ and W₂Cl₄(OMe)₄(HOMe)₂, which proceed with high efficiency.

The solution-phase synthesis typically involves:

  • Dissolution of WCl₆ in anhydrous 1,2-dichloroethane under inert atmosphere
  • Addition of metallic tin in appropriate stoichiometric ratio
  • Refluxing under controlled conditions
  • Isolation of the product through filtration and drying procedures

This approach offers excellent scalability and reproducibility, making it suitable for both laboratory-scale synthesis and larger-scale production. The high reactivity of the resulting WCl₄ powder facilitates its use in various applications and further synthetic transformations.

Polymeric Architecture Analysis via X-Ray Crystallography

X-ray crystallographic studies have provided detailed insights into the unique structural characteristics of tungsten(IV) chloride. Unlike many binary metal halides, WCl₄ exhibits a distinctive polymeric structure with fascinating bonding arrangements and geometric features.

Linear Chain Configuration with Alternating W-W Bonding Distances

The molecular structure of tungsten(IV) chloride consists of a linear chain of tungsten atoms, each situated in an octahedral coordination environment. X-ray crystallographic analysis reveals that WCl₄ crystallizes in the monoclinic C2/m space group, forming a one-dimensional structure with two WCl₄ ribbons oriented in the (0,1,0) direction.

A defining feature of the polymeric structure is the alternating tungsten-tungsten distances along the chain. Single-crystal X-ray diffractometry has identified alternating short and long tungsten-tungsten separations:

  • Short W(1)−W(1A) distances of 2.688(2) Å, indicative of direct metal-metal bonding
  • Long W(1)···W(1B) distances of 3.787(3) Å, representing non-bonded interactions

This alternating pattern creates a distinctive zigzag arrangement of tungsten atoms along the polymeric chain, contributing to the unique properties of the compound. The pattern can be visualized as a series of edge-sharing bioctahedra with alternating bonding and non-bonding tungsten-tungsten interactions.

The structure is further characterized by:

  • Acute W(1)−Cl(2)−W(1A) angles of 69.4(2)°
  • Obtuse Cl(1)−W(1)−W(1A) angles of 94.99(12)°
  • Short axial Cl(1)···Cl(1A) non-bonded distances of 3.085(10) Å, which is substantially less than twice the chlorine van der Waals radius

These structural parameters provide evidence for significant electronic and steric interactions within the polymeric chain, influencing the chemical and physical properties of the compound.

Octahedral Coordination Geometry and Bridging Chloride Ligands

Each tungsten center in the polymeric chain adopts an octahedral coordination geometry, bonded to six chloride ligands. However, the octahedral environment is distorted due to the constraints imposed by the polymeric structure and the presence of bridging chloride ligands.

Of the six chloride ligands coordinated to each tungsten center, four function as bridging ligands, connecting adjacent tungsten atoms in the polymeric chain. This bridging arrangement is essential for maintaining the structural integrity of the polymer and contributes to the unique properties of tungsten(IV) chloride.

The W-Cl bond distances range from 2.31 to 2.53 Å, reflecting the different bonding environments of the chloride ligands. Three inequivalent chloride sites have been identified:

  • Chlorides bonded in a water-like geometry to two equivalent tungsten atoms
  • Chlorides bonded in a 2-coordinate geometry to two equivalent tungsten atoms
  • Chlorides bonded in a single-bond geometry to one tungsten atom

Table 2: Structural Parameters of Tungsten(IV) Chloride

ParameterValue
Space GroupMonoclinic C2/m
W-W bonding distance2.688(2) Å
W-W non-bonding distance3.787(3) Å
W-Cl bond distance range2.31-2.53 Å
W(1)−Cl(2)−W(1A) angle69.4(2)°
Cl(1)−W(1)−W(1A) angle94.99(12)°
Axial Cl(1)···Cl(1A) distance3.085(10) Å

The octahedral coordination geometry and bridging chloride arrangement contribute to the thermal stability and reactivity patterns observed for tungsten(IV) chloride, particularly its behavior toward Lewis bases and solvent molecules.

Ligand Adduct Formation and Stability Profiles

Tungsten(IV) chloride readily forms adducts with various Lewis bases, including ethers, nitriles, and pyridine derivatives. These adducts exhibit interesting structural and spectroscopic properties, providing insights into the coordination chemistry and electronic characteristics of tungsten(IV) species.

Solvent Adducts with Ethers and Acetonitrile

The interaction of tungsten(IV) chloride with solvent molecules such as diethyl ether and acetonitrile results in the formation of well-defined adducts with characteristic structural features. These adducts often exhibit enhanced stability compared to the parent WCl₄ and demonstrate unique spectroscopic properties.

Diethyl ether adducts of tungsten(IV) chloride have been the subject of significant investigation, with the true identity of WCl₄(Et₂O)ₓ debated since 1985. Initially postulated as the bis-adduct, WCl₄(Et₂O)₂, questions arose when elemental analyses suggested a mono-ether adduct, WCl₄(Et₂O). Recent X-ray crystallographic studies have confirmed the structure as trans-tetrachloridobis(diethyl ether)tungsten(IV), trans-WCl₄(Et₂O)₂, which crystallizes in the centrosymmetric space group P2₁/n with half of the molecule in the asymmetric unit.

Key structural parameters of the diethyl ether adduct include:

  • W-O distance: 2.070(2) Å
  • W-Cl distances: 2.3586(10) and 2.3554(10) Å

Acetonitrile adducts, particularly WCl₄(CH₃CN)₂, represent another important class of tungsten(IV) chloride adducts. Crystallographic studies have shown that WCl₄(CH₃CN)₂ crystallizes in the monoclinic space group C2 with the metal in a distorted octahedral environment. The coordination sphere consists of four chlorine atoms in the equatorial plane and two acetonitrile groups in axial positions.

Table 3: Comparison of Tungsten(IV) Chloride Solvent Adducts

AdductSpace GroupCoordination GeometryKey Bond Distances
trans-WCl₄(Et₂O)₂P2₁/nOctahedralW-O: 2.070(2) Å, W-Cl: 2.3586(10) and 2.3554(10) Å
WCl₄(CH₃CN)₂C2Distorted octahedralFour equatorial Cl, two axial CH₃CN

These solvent adducts provide valuable insights into the Lewis acidity of tungsten(IV) centers and the factors influencing the stability and structure of coordination compounds formed by WCl₄.

Donor-Acceptor Complexes in Non-Aqueous Media

Beyond simple solvent adducts, tungsten(IV) chloride forms a variety of donor-acceptor complexes in non-aqueous media, particularly with nitrogen-containing Lewis bases such as pyridine. These complexes exhibit interesting structural, spectroscopic, and magnetic properties that differentiate them from the parent compound.

Pyridine complexes, notably WCl₄py₂, have been extensively studied. WCl₄py₂ crystallizes in the monoclinic space group I2/m with a = 7.237(1), b = 7.278(2), c = 12.865(4) Å, β = 94.60(2)°, and Z = 2. This complex exhibits markedly different X-ray, magnetic, and spectral properties from those of the parent WCl₄ and related compounds such as WCl₄(CH₃CN)₂.

The formation of these donor-acceptor complexes typically involves:

  • Dissolution or suspension of WCl₄ in a suitable non-aqueous solvent
  • Addition of the donor ligand under controlled conditions
  • Isolation of the resulting complex through appropriate techniques

Density functional theory (DFT) calculations have provided additional insights into the electronic structure and conformational preferences of these complexes. For bis(acetonitrile)tetrachlorotungsten(IV), DFT optimizations at the B3LYP and BPW91 levels with various basis sets have indicated that the energy minimum corresponds to the trans structure with a triplet spin state.

These theoretical studies, combined with experimental investigations, have helped resolve earlier misconceptions regarding the structure of WCl₄ adducts, particularly challenging the previously reported cis and η² structures, which have been shown to be incorrect based on vibrational, ¹³C, and ¹H NMR spectroscopies.

The donor-acceptor complexes of tungsten(IV) chloride demonstrate the versatility of this compound as a building block for more complex structures and highlight the rich coordination chemistry of tungsten(IV) species in non-aqueous environments.

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36.07%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13470-13-8

Wikipedia

Tungsten(IV) chloride

Dates

Modify: 2023-08-15

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